molecular formula C29H29FN2O3S B2476029 6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892787-35-8

6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2476029
CAS No.: 892787-35-8
M. Wt: 504.62
InChI Key: DOTGOLLOEDFKIA-UHFFFAOYSA-N
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Description

6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C29H29FN2O3S and its molecular weight is 504.62. The purity is usually 95%.
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Biological Activity

6-Fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a quinoline core substituted with fluorine, a sulfonyl group, and a piperidine moiety. The molecular formula is C28H29FN2O4SC_{28}H_{29}FN_2O_4S, with a molecular weight of approximately 492.6 g/mol.

PropertyValue
Molecular FormulaC28H29FN2O4S
Molecular Weight492.6 g/mol
CAS Number892787-19-8
SolubilityNot specified

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Quinoline Core : This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
  • Fluorination : The introduction of the fluorine atom can be performed using reagents such as Selectfluor.
  • Attachment of the Sulfonyl Group : This step may involve the reaction of the quinoline intermediate with a sulfonyl chloride derivative.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom and sulfonyl group enhances its binding affinity and specificity. It may act as an inhibitor by binding to active sites or allosteric sites on target proteins, thereby modulating various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Properties : Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibitory effects on bacteria
AnticancerReduced proliferation in cell lines
Enzyme InhibitionSpecific enzyme inhibition

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that the compound could induce apoptosis and inhibit cell cycle progression, highlighting its potential as an anticancer agent.
  • Enzyme Inhibition Studies : Investigations into its role as an enzyme inhibitor revealed that it effectively inhibits enzymes crucial for cancer metabolism, presenting opportunities for therapeutic applications.

Properties

IUPAC Name

6-fluoro-1-[(3-methylphenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN2O3S/c1-20-8-6-10-22(14-20)18-32-19-28(36(34,35)23-11-7-9-21(2)15-23)29(33)24-16-25(30)27(17-26(24)32)31-12-4-3-5-13-31/h6-11,14-17,19H,3-5,12-13,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTGOLLOEDFKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCCC4)F)S(=O)(=O)C5=CC=CC(=C5)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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